(1-Aminocyclohexyl)-phenylmethanol;hydrochloride
Description
(1-Aminocyclohexyl)-phenylmethanol hydrochloride is a cyclohexane-derived amine salt with a phenylmethanol substituent. For instance, (1-Aminocyclohexyl)methanol hydrochloride (C₇H₁₆ClNO) is synthesized via LiAlH₄ reduction of 1-aminocyclohexane-1-carboxylic acid, yielding a yellow oil intermediate . The phenylmethanol variant likely involves additional steps to introduce the aromatic group.
Properties
IUPAC Name |
(1-aminocyclohexyl)-phenylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXNCATJKSTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854885-41-9 | |
| Record name | (1-aminocyclohexyl)(phenyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Chemical Synthesis
The traditional approach involves reductive amination of cyclohexanone derivatives with benzylamine. Cyclohexanone reacts with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$3$$CN) or sodium triacetoxyborohydride (NaBH(OAc)$$3$$) under acidic conditions. The reaction proceeds via imine formation, followed by reduction to yield the secondary amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.
Key Conditions :
- Solvent: Methanol or dichloromethane
- Temperature: 0–25°C
- Reaction Time: 12–24 hours
- Yield: 60–75% (crude), requiring purification via recrystallization.
Catalytic Asymmetric Reductive Amination
To achieve enantiopure product, catalytic asymmetric methods employ chiral catalysts such as Ru(II)-BINAP complexes. For example, cyclohexanone and benzylamine react in the presence of [RuCl$$_2$$(BINAP)] to yield the (R)- or (S)-enantiomer with enantiomeric excess (ee) >90%. This method avoids racemization but requires stringent anhydrous conditions.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial production prioritizes scalability and cost-efficiency. Continuous flow systems enable precise control over reaction parameters (e.g., residence time, temperature) and higher throughput. For example:
- Reactor Design : Tubular reactors with immobilized catalysts (e.g., Pd/C for hydrogenation).
- Purification : In-line crystallization and filtration units reduce downstream processing.
Purification Strategies
- Recrystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >98% purity.
- Chromatography : Preparative HPLC with C18 columns resolves enantiomers at scale.
Challenges and Optimization
Stereochemical Control
Racemization during hydrochloride formation remains a critical issue. Acidic conditions protonate the amine, leading to partial inversion. Strategies to mitigate this include:
- Low-temperature (<10°C) salt formation.
- Use of non-polar solvents (e.g., hexane) to limit proton mobility.
Catalyst Deactivation
In asymmetric catalysis, ligand degradation under acidic conditions reduces efficiency. Solutions involve:
- Heterogenized catalysts (e.g., silica-supported BINAP).
- Continuous catalyst recycling via membrane filtration.
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclohexyl)-phenylmethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
(1-Aminocyclohexyl)-phenylmethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Cyclohexyl-Based Mannich Bases
- Compound: (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride Molecular Formula: C₁₅H₂₂NOCl Key Features: Contains a 2-oxocyclohexyl group instead of aminocyclohexyl. Synthesized via Mannich reaction, yielding 52% colorless crystals with a melting point of 155–156°C .
Cyclobutyl and Cyclopentyl Analogs
- Compound: (1-Aminocyclobutyl)methanol Hydrochloride Molecular Formula: C₅H₁₂ClNO Key Features: Smaller cyclobutyl ring, lower molecular weight (137.61 g/mol), and reduced steric hindrance . Comparison: The smaller ring size may enhance metabolic instability but reduce lipophilicity compared to the cyclohexyl analog.
Functionalized Derivatives
- Comparison: The carboxamide substituent increases molecular complexity and may improve solubility compared to the phenylmethanol group.
Structural and Functional Data Table
*Hypothetical structure inferred from evidence.
Biological Activity
(1-Aminocyclohexyl)-phenylmethanol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
(1-Aminocyclohexyl)-phenylmethanol; hydrochloride is a versatile organic compound that can act as a catalyst in various organic synthesis reactions. Its structure allows for diverse interactions with biological targets, making it valuable in drug development and research applications .
The biological activity of (1-Aminocyclohexyl)-phenylmethanol; hydrochloride is primarily attributed to its ability to modulate specific molecular pathways. It may interact with various receptors and enzymes, influencing processes such as:
- Neurotransmitter Receptor Modulation : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Antimicrobial Activity
Research indicates that (1-Aminocyclohexyl)-phenylmethanol; hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .
Anticancer Properties
In studies involving cancer cell lines, the compound has shown promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In preclinical models, it was found to reduce markers of inflammation, indicating its potential utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of (1-Aminocyclohexyl)-phenylmethanol; hydrochloride against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro experiments on HepG2 liver cancer cells revealed that treatment with (1-Aminocyclohexyl)-phenylmethanol; hydrochloride resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .
Comparative Analysis
The following table summarizes the biological activities and effects of (1-Aminocyclohexyl)-phenylmethanol; hydrochloride compared to other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (1-Aminocyclohexyl)-phenylmethanol; HCl | Moderate | High | Moderate |
| Compound A | High | Moderate | Low |
| Compound B | Low | High | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Aminocyclohexyl)-phenylmethanol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reducing a carboxylic acid precursor (e.g., 1-aminocyclohexane-1-carboxylic acid) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux. Post-reduction, the hydrochloride salt is formed via HCl treatment. Optimization includes strict temperature control (5°C for reagent addition, reflux at 60–80°C), solvent purity, and post-synthesis purification via filtration and solvent evaporation. Yield improvements are achieved by stoichiometric excess of LiAlH₄ (3:1 molar ratio) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of (1-Aminocyclohexyl)-phenylmethanol hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclohexylamine and phenylmethanol moieties. For example, the aminocyclohexyl proton resonates at δ 1.2–2.1 ppm, while the phenyl group appears at δ 6.8–7.4 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 226).
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition temperatures (e.g., >200°C for the hydrochloride salt) .
Q. What preliminary biological activities have been hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., 2-(1-aminocyclohexyl)acetic acid hydrochloride) exhibit modulation of neurotransmitter systems (e.g., NMDA receptor antagonism) and anti-inflammatory activity via cyclooxygenase inhibition. Researchers should conduct in vitro receptor-binding assays (e.g., radioligand displacement) and cytokine profiling (e.g., IL-6, TNF-α suppression) to validate these hypotheses .
Advanced Research Questions
Q. How does the compound interact with transition metal ions, and what implications do these complexes have in catalytic or medicinal applications?
- Methodological Answer : The amine and hydroxyl groups facilitate coordination with transition metals (e.g., Co(II), Ni(II), Cu(II)). Synthesis involves mixing the compound with metal salts (e.g., CoCl₂) in ethanol/water (1:1) at 60°C. Characterize complexes via X-ray crystallography and cyclic voltammetry. Applications include:
- Catalysis : Metal complexes may act as oxidation catalysts (e.g., alcohol-to-ketone conversions).
- Therapeutics : Cu(II) complexes could exhibit enhanced antimicrobial activity compared to the parent compound .
Q. What strategies can resolve contradictions in reported solubility data across different experimental conditions?
- Methodological Answer : Systematic studies should:
- Vary pH (2–12) to assess protonation effects on solubility.
- Test solvents (water, DMSO, ethanol) at 25°C and 37°C.
- Use High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify solubility (λ = 254 nm). Contradictions often arise from impurities; thus, purity validation via elemental analysis (>98%) is critical .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Emergency Contacts : For hazardous exposures, contact CHEMTREC (1-800-424-9300) and reference SDS guidelines for structurally similar compounds (e.g., MM0007.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
